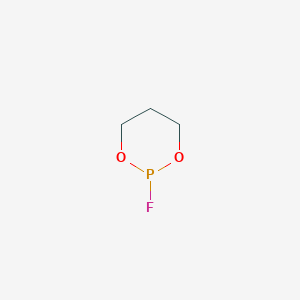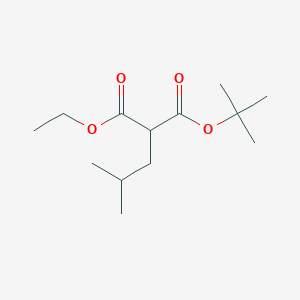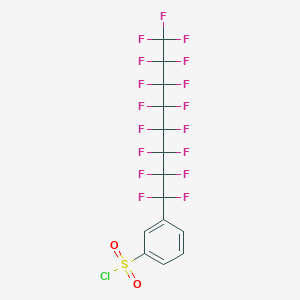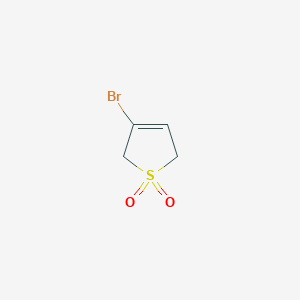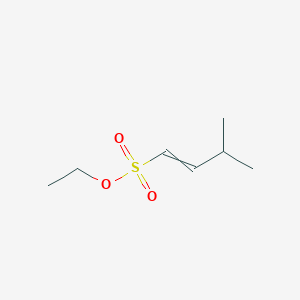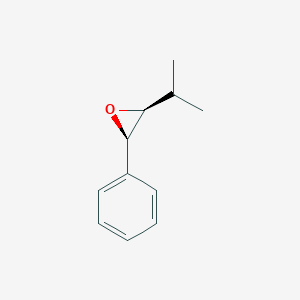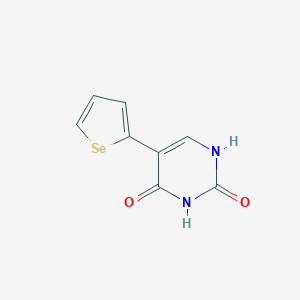
5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione: is a heterocyclic compound that contains both selenium and pyrimidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the formation of the selenophene ring followed by its incorporation into the pyrimidine structure. Common synthetic routes may include:
Cyclization reactions: Formation of the selenophene ring through cyclization of appropriate precursors.
Condensation reactions: Condensation of selenophene derivatives with pyrimidine precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include:
Catalytic processes: Use of catalysts to enhance reaction efficiency.
Optimized reaction conditions: Control of temperature, pressure, and solvent systems to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione: can undergo various chemical reactions, including:
Oxidation: Conversion of selenium to higher oxidation states.
Reduction: Reduction of the pyrimidine ring or selenium atom.
Substitution: Replacement of functional groups on the selenophene or pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of selenoxide or selenone derivatives.
Reduction: Formation of reduced pyrimidine or selenophene derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione depends on its specific application:
Biological activity: Interaction with biological targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical reactivity: Participation in chemical reactions through its selenium and pyrimidine moieties, leading to the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione: can be compared with other similar compounds, such as:
Selenophene derivatives: Compounds containing the selenophene ring.
Pyrimidine derivatives: Compounds containing the pyrimidine ring.
Selenium-containing heterocycles: Compounds containing selenium and other heterocyclic structures.
Similar Compounds
- Selenophene-2-carboxylic acid
- 2,4-Dioxo-5-selenophenylpyrimidine
- Selenophenyl-substituted pyrimidines
These comparisons highlight the unique properties of This compound
Eigenschaften
CAS-Nummer |
109299-91-4 |
|---|---|
Molekularformel |
C8H6N2O2Se |
Molekulargewicht |
241.12 g/mol |
IUPAC-Name |
5-selenophen-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N2O2Se/c11-7-5(4-9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) |
InChI-Schlüssel |
ZRIDEFVHJIQSTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[Se]C(=C1)C2=CNC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


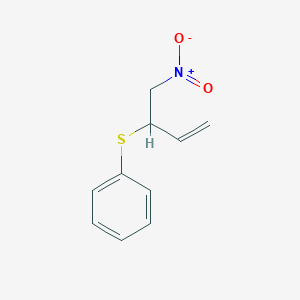
![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)

![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
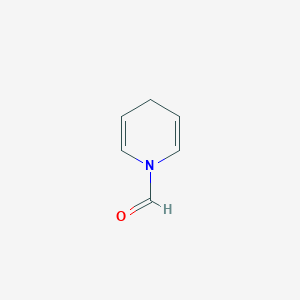

![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
